3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine
Overview
Description
3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both the ethoxycarbonyl and hydroxyl groups in this compound makes it a versatile molecule with potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine can be achieved through several synthetic routes. One common method involves the cyclization reaction between a monocarbonyl curcuminoid and ethyl hydrazinobenzoate. This reaction typically requires high-performance liquid chromatography (HPLC) to ensure high yield and purity .
Industrial Production Methods
For industrial production, the preparation method involves carrying out a condensation reaction on ethyl p-aminobenzoate and trialkyl ortho-formate to obtain N,N’-bis(4-ethoxycarbonylphenyl) formamidine. This intermediate is then reacted with benzyl chloride through N-alkylation to obtain the final product . This method is particularly suitable for industrial production due to its high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 3-(4-Ethoxycarbonylphenyl)-2-pyridone.
Reduction: Formation of 3-(4-Ethoxycarbonylphenyl)-2-hydroxyethylpyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine involves its interaction with various molecular targets and pathways. For instance, it can intercalate into DNA, causing changes in the DNA structure and function . This intercalation can lead to the inhibition of DNA replication and transcription, which is a common mechanism for anticancer agents. Additionally, the compound can interact with proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxycarbonylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a hydroxyl group.
3-Formylphenylboronic acid: Contains a formyl group instead of an ethoxycarbonyl group.
Pyrazolo[3,4-b]pyridine derivatives: Similar core structure but with different substituents.
Uniqueness
3-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine is unique due to the presence of both the ethoxycarbonyl and hydroxyl groups, which provide it with distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological macromolecules makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 4-(2-oxo-1H-pyridin-3-yl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)11-7-5-10(6-8-11)12-4-3-9-15-13(12)16/h3-9H,2H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFYQMNUCBANBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683069 | |
Record name | Ethyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-87-8 | |
Record name | Benzoic acid, 4-(1,2-dihydro-2-oxo-3-pyridinyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261892-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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